Ethyl 2-aminopropanoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

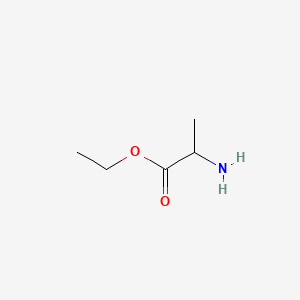

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-8-5(7)4(2)6/h4H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBXZHNBBCHEIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902534 | |

| Record name | NoName_3047 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3082-75-5 | |

| Record name | Ethyl alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl 2-Aminopropanoate

Introduction: The Versatility of a Chiral Building Block

Ethyl 2-aminopropanoate, the ethyl ester of the amino acid alanine, is a pivotal chiral building block in the landscape of organic synthesis, particularly within pharmaceutical and agrochemical research. Its bifunctional nature, possessing both a primary amine and an ester, allows for a diverse range of chemical transformations, making it a valuable precursor for more complex molecules. This guide provides an in-depth exploration of the chemical properties, structure, and synthetic methodologies of this compound, tailored for researchers, scientists, and professionals in drug development. The focus will be on providing not just procedural steps, but the underlying chemical principles that govern its synthesis and reactivity.

Chemical Structure and Stereochemistry: The Foundation of Functionality

This compound, with the chemical formula C₅H₁₁NO₂, exists as a chiral molecule due to the stereocenter at the α-carbon (C2). This results in two enantiomers: (S)-Ethyl 2-aminopropanoate (L-alanine ethyl ester) and (R)-Ethyl 2-aminopropanoate (D-alanine ethyl ester). The stereochemistry of this starting material is often crucial in the synthesis of stereospecific pharmaceuticals, where only one enantiomer exhibits the desired therapeutic effect.[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that this compound is often supplied and used as its more stable hydrochloride salt.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | [2][3] |

| Molecular Weight | 117.15 g/mol | [2][3] |

| Appearance | Colorless liquid (free base) / White crystalline solid (hydrochloride salt) | [4] |

| Melting Point (HCl salt) | 85-87 °C | [4] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |

| Solubility | Soluble in water and methanol | [4] |

| CAS Number | 17344-99-9 (racemate), 30959-96-7 ((R)-enantiomer), 617-27-6 (hydrochloride salt) | [2][4] |

Spectroscopic Analysis: Elucidating the Molecular Fingerprint

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound hydrochloride in CDCl₃ typically exhibits the following signals:

-

~4.02 ppm (quartet, 1H, J=7.25Hz): This signal corresponds to the α-proton (-CH) on the stereocenter. It is split into a quartet by the three adjacent methyl protons.[4]

-

~3.48 ppm (quartet, 2H, J=7.07Hz): This represents the methylene protons (-OCH₂-) of the ethyl ester group. The signal is a quartet due to coupling with the adjacent methyl protons.[4]

-

~1.45 ppm (doublet, 3H, J=7.25Hz): This doublet is assigned to the methyl protons (-CHCH₃) attached to the α-carbon. It is split by the single α-proton.[4]

-

~1.05 ppm (triplet, 3H, J=7.07Hz): This triplet corresponds to the terminal methyl protons (-OCH₂CH₃) of the ethyl ester group, split by the adjacent methylene protons.[4]

-

Broad singlet (variable, ~8.0-9.0 ppm): This broad signal is characteristic of the ammonium protons (-NH₃⁺) in the hydrochloride salt.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further structural confirmation:

-

~170-175 ppm: Carbonyl carbon of the ester group.

-

~61-63 ppm: Methylene carbon (-OCH₂-) of the ethyl ester.

-

~49-51 ppm: α-carbon (-CH(NH₂)-).

-

~17-19 ppm: Methyl carbon (-CHCH₃) attached to the α-carbon.

-

~13-15 ppm: Terminal methyl carbon (-OCH₂CH₃) of the ethyl ester.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups:

-

~3400-3200 cm⁻¹ (broad): N-H stretching vibrations of the primary amine (or ammonium in the salt form).

-

~2980-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1735 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl group.[1]

-

~1200-1000 cm⁻¹: C-O stretching vibrations of the ester group.

Mass Spectrometry

In mass spectrometry, this compound typically undergoes fragmentation at the ester and amino functional groups. The molecular ion peak (M⁺) is expected at m/z = 117. Common fragments include the loss of the ethoxy group (-OC₂H₅, m/z = 45) leading to a peak at m/z = 72, and the loss of the carboxyl group (-COOC₂H₅, m/z = 73) resulting in a peak at m/z = 44.

Chemical Reactivity: A Tale of Two Functional Groups

The reactivity of this compound is dominated by its two functional groups: the nucleophilic primary amine and the electrophilic ester carbonyl.

-

N-Acylation and N-Alkylation: The primary amine readily undergoes acylation with acyl chlorides or anhydrides to form amides. It can also be alkylated with alkyl halides. These reactions are fundamental in peptide synthesis and the construction of more complex nitrogen-containing molecules.

-

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield alanine and ethanol.

-

Reduction: The ester can be reduced to the corresponding amino alcohol, 2-amino-1-propanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Cyclization Reactions: The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds.

Experimental Protocol: Synthesis of Ethyl L-2-Aminopropanoate Hydrochloride via Fischer Esterification

The most common and cost-effective method for preparing this compound is the Fischer-Speier esterification of alanine.[5] This acid-catalyzed reaction between the carboxylic acid and an excess of ethanol drives the equilibrium towards the ester product. The following protocol details a robust laboratory-scale synthesis.

Rationale: The Fischer esterification is an equilibrium-controlled process. By using a large excess of ethanol (one of the reactants), the equilibrium is shifted towards the product side according to Le Châtelier's principle. An acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the alcohol. Thionyl chloride is a convenient reagent as it reacts with ethanol in situ to generate HCl gas, the acid catalyst, and sulfur dioxide, which are easily removed.[6]

Caption: Workflow for the synthesis of Ethyl L-2-aminopropanoate HCl.

Materials:

-

L-Alanine

-

Anhydrous Ethanol (200 proof)

-

Thionyl Chloride (SOCl₂)

-

Anhydrous Diethyl Ether

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, suspend L-alanine (e.g., 20 g, 0.224 mol) in anhydrous ethanol (250 mL). The use of anhydrous ethanol is critical to prevent the hydrolysis of the ester product and the reaction of thionyl chloride with water.[6]

-

Catalyst Addition: Cool the suspension to 0°C in an ice bath. While stirring vigorously, slowly add thionyl chloride (e.g., 24.5 mL, 0.336 mol) dropwise via an addition funnel over 30-45 minutes. The slow, dropwise addition is crucial to control the exothermic reaction and prevent the excessive evolution of HCl and SO₂ gases.[6]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Heat the mixture to a gentle reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alanine spot.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol and unreacted thionyl chloride using a rotary evaporator. This step is performed under reduced pressure to avoid high temperatures that could lead to product decomposition.

-

Purification: To the resulting oily or solid residue, add anhydrous diethyl ether (e.g., 150 mL) and stir or sonicate to induce precipitation of the hydrochloride salt. Diethyl ether is used as an anti-solvent as the product is insoluble in it, while any remaining impurities may be soluble.[6]

-

Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold, anhydrous diethyl ether to remove any residual soluble impurities.

-

Drying: Dry the product under vacuum to obtain Ethyl L-2-aminopropanoate hydrochloride. A typical yield for this procedure is in the range of 90-95%.[4]

Mechanism of Fischer Esterification

Caption: Mechanism of the acid-catalyzed Fischer Esterification.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of a wide array of pharmaceuticals and bioactive molecules.[7] Its derivatives are utilized in the development of:

-

Antiviral agents: Chiral amino acid esters are crucial for the synthesis of complex antiviral drugs where stereochemistry is vital for efficacy.[1]

-

Peptide-based therapeutics: As a protected form of alanine, it is a fundamental building block in solution-phase peptide synthesis.[4]

-

Agrochemicals: Derivatives of this compound are used in the synthesis of novel herbicides and pesticides.

Safety and Handling

This compound and its hydrochloride salt should be handled with appropriate safety precautions in a well-ventilated fume hood.[6][7]

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin Contact: Avoid contact with skin. In case of contact, wash thoroughly with soap and water.

-

Fire Hazard: The free base is a combustible liquid. Keep away from open flames and heat sources.

The synthesis protocol involves the use of thionyl chloride, which is highly corrosive and reacts violently with water. Concentrated acids are also corrosive. These reagents must be handled with extreme care.[6]

References

-

PubChem. (n.d.). (R)-Ethyl 2-aminopropanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-[ethyl(propyl)amino]propanoate. Retrieved from [Link]

-

LookChem. (n.d.). CAS No.617-27-6,this compound hydrochloride Suppliers,MSDS download. Retrieved from [Link]

-

PubChem. (n.d.). (R)-Ethyl 2-aminopropanoate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-N-ethylpropanamide. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Ethyl 2-methylpropanoate (HMDB0031248). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Strategic Importance of (S)-2-Ethylbutyl 2-Aminopropanoate Hydrochloride in Antiviral Drug Development. Retrieved from [Link]

- Google Patents. (n.d.). CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride.

-

NIST WebBook. (n.d.). Ethyl 2-cyanopropionate. Retrieved from [Link]

-

NIST WebBook. (n.d.). Propanoic acid, ethyl ester. Retrieved from [Link]

-

Manufacturing Process. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound hydrochloride | 617-27-6 [chemicalbook.com]

- 5. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. smartlabs.co.za [smartlabs.co.za]

An In-depth Technical Guide to the Synthesis and Characterization of L-Alanine Ethyl Ester Hydrochloride

This guide provides research, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of L-Alanine Ethyl Ester Hydrochloride. It is designed to offer not just procedural steps but also the underlying scientific principles, ensuring both reproducibility and a deeper understanding of the process.

Introduction: The Significance of L-Alanine Ethyl Ester Hydrochloride

L-Alanine ethyl ester hydrochloride is a crucial derivative of the amino acid L-alanine. Its primary importance lies in its role as a versatile building block in peptide synthesis and as an intermediate in the creation of various bioactive molecules and pharmaceuticals.[1] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it a preferred reagent in many synthetic applications.[2] This guide will detail a robust and high-yield synthesis method, followed by a thorough characterization protocol to verify the product's identity and purity.

Synthesis via Fischer Esterification

The most common and efficient method for preparing L-alanine ethyl ester hydrochloride is the Fischer esterification of L-alanine using ethanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is an excellent choice for this reaction as it reacts with ethanol in situ to generate anhydrous hydrogen chloride (HCl) gas, which acts as the catalyst, and also serves as a dehydrating agent, driving the equilibrium towards the product.[3][4][5]

Reaction Principle and Mechanism

The reaction proceeds in two main stages:

-

Catalyst Generation: Thionyl chloride reacts with the ethanol solvent to produce ethyl chlorosulfite, which then decomposes to generate sulfur dioxide (SO₂) and the necessary anhydrous HCl catalyst.

-

Fischer Esterification: The HCl protonates the carbonyl oxygen of L-alanine, activating the carboxylic acid towards nucleophilic attack by ethanol. The subsequent tetrahedral intermediate eliminates a molecule of water (which is scavenged by SOCl₂) to form the ethyl ester. The amino group is also protonated by the excess HCl to form the stable hydrochloride salt.

The overall reaction is as follows: CH₃CH(NH₂)COOH + C₂H₅OH + SOCl₂ → CH₃CH(NH₃⁺Cl⁻)COOC₂H₅ + SO₂ + HCl

Detailed Experimental Protocol

This protocol is a synthesis of established laboratory procedures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Thionyl chloride is corrosive and reacts violently with water.[6]

Materials:

-

L-Alanine (e.g., 8.91 g, 0.10 mol)

-

Anhydrous Ethanol (e.g., 80 mL)

-

Thionyl Chloride (SOCl₂) (e.g., 8.0 mL, 0.11 mol)

-

Diethyl Ether (anhydrous)

-

Round-bottom flask (250 mL) with reflux condenser and drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Suspension: Add L-alanine to anhydrous ethanol in the flask and stir to create a suspension.

-

Cooling: Cool the suspension to 0 °C in an ice bath. This is crucial to control the initial exothermic reaction between thionyl chloride and ethanol.

-

Reagent Addition: Slowly add the thionyl chloride dropwise to the stirred suspension over a period of 30-45 minutes.[2][7] A slow addition rate is critical to manage the evolution of SO₂ and HCl gases and prevent a dangerous temperature increase.

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 2-3 hours. During this time, the suspended L-alanine will dissolve as it is converted to its soluble ester hydrochloride salt.[7]

-

Solvent Removal: After the reflux period, cool the mixture to room temperature. Remove the excess ethanol and volatile by-products under reduced pressure using a rotary evaporator. This will typically yield a white or off-white solid crude product.[8]

-

Purification by Recrystallization: Dissolve the crude solid in a minimum amount of warm absolute ethanol. Slowly add anhydrous diethyl ether until the solution becomes cloudy. Cool the mixture in an ice bath to induce crystallization.[8]

-

Isolation: Collect the white crystalline product by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum to obtain pure L-alanine ethyl ester hydrochloride.[8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of L-Alanine Ethyl Ester Hydrochloride.

Characterization and Quality Control

Confirming the identity and purity of the synthesized product is a critical step. A combination of physicochemical and spectroscopic methods should be employed.

Physicochemical Properties

The following table summarizes key properties of L-Alanine Ethyl Ester Hydrochloride. Experimental results should align with these values.

| Property | Expected Value |

| Molecular Formula | C₅H₁₂ClNO₂ |

| Molecular Weight | 153.61 g/mol [9] |

| Appearance | White to off-white crystalline solid[1] |

| Melting Point | 77-83 °C[10] (Note: some sources report decomposition) |

| Solubility | Soluble in water and ethanol |

| Optical Rotation | [α]²⁰/D = +2.0 to +4.0° (c=2.5 in H₂O)[10] |

Spectroscopic Analysis

¹H NMR Spectroscopy (D₂O, 200 MHz): The proton NMR spectrum is a definitive tool for structural confirmation.

-

δ 1.11 (t, 3H, J=7.1 Hz): Triplet corresponding to the methyl protons (-CH₂CH₃ ) of the ethyl group.[7]

-

δ 1.37 (d, 3H, J=7.4 Hz): Doublet from the methyl protons (-CHCH₃ ) of the alanine backbone.[7]

-

δ 4.03 (q, 1H, J=7.2 Hz): Quartet for the alpha-proton (-CH CH₃) on the alanine backbone.[7]

-

δ 4.09 (q, 2H, J=7.2 Hz): Quartet corresponding to the methylene protons (-CH₂ CH₃) of the ethyl group.[7]

¹³C NMR Spectroscopy (D₂O, 125 MHz):

-

δ 13.98: Ethyl group methyl carbon (-CH₂CH₃ ).[7]

-

δ 15.90: Alanine backbone methyl carbon (-CHCH₃ ).[7]

-

δ 49.65: Alanine alpha-carbon (C HCH₃).[7]

-

δ 64.29: Ethyl group methylene carbon (-CH₂ CH₃).[7]

-

δ 171.57: Carbonyl carbon (C =O).[7]

Infrared (IR) Spectroscopy: IR spectroscopy helps confirm the presence of key functional groups.

-

~3000-2800 cm⁻¹: C-H stretching vibrations.

-

~2900 cm⁻¹ (broad): N-H stretching from the ammonium salt (R-NH₃⁺).

-

~1740 cm⁻¹: Strong C=O stretching of the ester group.

-

~1200 cm⁻¹: C-O stretching of the ester group.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (L-Alanine ethyl ester).

-

Expected m/z: 118.08 (for C₅H₁₂NO₂⁺).

Characterization Workflow Diagram

Caption: Analytical workflow for product characterization and validation.

Safety, Handling, and Storage

-

Safety: Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Handle thionyl chloride and the reaction mixture in a fume hood.[11]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation of dust.[11] The final product is hygroscopic and air-sensitive.[11][12]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, refrigeration under an inert atmosphere is recommended.[11][12]

Conclusion

The synthesis of L-Alanine ethyl ester hydrochloride via Fischer esterification using thionyl chloride in ethanol is a reliable and high-yielding method suitable for laboratory-scale production. The causality behind the experimental choices, such as the slow addition of thionyl chloride at low temperatures, is rooted in the need to control the reaction's exothermicity and ensure safety. The self-validating nature of the protocol is confirmed through a multi-pronged characterization strategy, employing NMR, IR, and MS to unequivocally confirm the structure, alongside physicochemical tests to establish purity. This comprehensive approach ensures that the final product is of high quality and suitable for its intended applications in advanced chemical synthesis.

References

-

PubChem. (n.d.). Alanine, ethyl ester, hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for the preparation of L-alanine methyl ester hydrochloride. Retrieved from [Link]

-

Fisher Scientific. (2025). SAFETY DATA SHEET: ß-Alanine ethyl ester hydrochloride. Retrieved from [Link]

-

SciELO. (2008). Synthesis and evaluation of L-tryptophan, L-isoleucine and L-alanine derivatives of flurbiprofen. Retrieved from [Link]

-

Cheméo. (n.d.). L-Alanine, ethyl ester. Retrieved from [Link]

-

Pianeta Chimica. (n.d.). Synthesis of Amino Acid Methyl Ester Hydrochloride. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of intermediate L-alanine isopropyl ester hydrochloride.

-

Reddit. (2021). How does this esterfication reaction proceed without side product resulting from reaction of amine with?. r/chemhelp. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Esterification of Glycine. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing amino acid ester hydrochloride.

-

ResearchGate. (2016). What are a good methods for reaction of amino acids with thionyl chloride?. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). L-Alanine, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. reddit.com [reddit.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pianetachimica.it [pianetachimica.it]

- 7. Ethyl L-alaninate hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. scielo.br [scielo.br]

- 9. Alanine, ethyl ester, hydrochloride (1:1) | C5H12ClNO2 | CID 102560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. L-Alanine Ethyl Ester Hydrochloride | 1115-59-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Ethyl 2-aminopropanoate hydrochloride CAS number 617-27-6

An In-Depth Technical Guide to Ethyl 2-aminopropanoate Hydrochloride (CAS 617-27-6)

This document provides a comprehensive technical overview of this compound hydrochloride, also known as DL-Alanine ethyl ester hydrochloride. Intended for researchers, chemists, and professionals in drug development, this guide delves into the compound's fundamental properties, synthesis, characterization, applications, and safety protocols from a practical, field-proven perspective.

This compound hydrochloride is the hydrochloride salt of the ethyl ester of alanine. The hydrochloride form enhances the compound's stability and solubility in aqueous and polar organic solvents, making it a versatile reagent in synthetic chemistry.[1] It is a white crystalline solid, often appearing as a granular powder.[2][3]

Key Physicochemical Data

The fundamental properties of this compound are critical for its handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 617-27-6 | [1] |

| Molecular Formula | C₅H₁₂ClNO₂ | [1] |

| Molecular Weight | 153.61 g/mol | [1][2] |

| Appearance | White crystalline solid / Granular powder | [2][3] |

| Melting Point | 85–87 °C (lit.) | [1][2][3] |

| Solubility | Soluble in water and methanol | [3] |

| Sensitivity | Hygroscopic | [3][4] |

| Storage Temperature | 2–8°C, under inert atmosphere | [3] |

Molecular Structure Visualization

The structure consists of a central chiral carbon bonded to an amino group (protonated as an ammonium salt), a methyl group, a hydrogen atom, and an ethyl ester group.

Caption: 2D Structure of this compound Hydrochloride.

Synthesis Protocol: Fischer Esterification of DL-Alanine

The most common and efficient synthesis of this compound hydrochloride is through the Fischer esterification of alanine with ethanol, using hydrochloric acid as a catalyst.[1][2][3] This acid-catalyzed reaction is a cornerstone of amino acid chemistry.

Reaction Mechanism Workflow

The mechanism involves the protonation of the carboxylic acid, rendering it more susceptible to nucleophilic attack by ethanol. The hydrochloric acid serves a dual purpose: it catalyzes the esterification and forms the stable hydrochloride salt of the amino group.

Caption: Workflow for the Synthesis of this compound HCl.

Step-by-Step Laboratory Procedure

This protocol is a self-validating system; its success is confirmed by the analytical characterization methods outlined in Section 3.

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5.00 g (56.12 mmol) of commercially available DL-alanine in 150 mL of anhydrous ethanol.[2][3]

-

Scientist's Note: The use of anhydrous ethanol is critical. Water can participate in the reverse reaction (ester hydrolysis), reducing the overall yield. This adheres to Le Chatelier's principle, driving the equilibrium toward the product.

-

-

Acid Catalyst Addition:

-

To the stirred solution, carefully add 5 mL of 37% concentrated hydrochloric acid.[2][3] An alternative method involves bubbling dry hydrogen chloride gas through the solution until saturation.[1]

-

Rationale: The strong acid protonates the carbonyl oxygen of alanine, significantly increasing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic ethanol.

-

-

Reflux:

-

Product Isolation and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent (excess ethanol) and volatile byproducts using a rotary evaporator.[2][3]

-

The resulting residue, a colorless oil or semi-solid, is then dried under vacuum to yield the final product as a white solid.[2][3] A typical yield for this procedure is high, often around 92%.[2][3]

-

Trustworthiness Check: For higher purity, the crude product can be recrystallized by dissolving it in a minimum volume of warm absolute ethanol, followed by slow addition of anhydrous diethyl ether and cooling.[5]

-

Analytical Characterization: A Validating System

Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic methods provide a robust validation of the synthesis protocol.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is the definitive method for structural elucidation of this molecule. The spectrum provides unambiguous evidence of the ethyl and alaninyl fragments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~4.02 | Quartet (q) | 1H | -CH (NH₃⁺)CH₃ | The methine proton is split by the 3 protons of the adjacent methyl group (n+1 = 4). It is deshielded by the adjacent ammonium and ester groups. |

| ~3.48 | Quartet (q) | 2H | -OCH₂ CH₃ | The methylene protons of the ethyl group are split by the 3 protons of the adjacent methyl group (n+1 = 4). Deshielded by the adjacent oxygen atom. |

| ~1.45 | Doublet (d) | 3H | -CH(NH₃⁺)CH₃ | The methyl protons of the alanine backbone are split by the single adjacent methine proton (n+1 = 2). |

| ~1.05 | Triplet (t) | 3H | -OCH₂CH₃ | The terminal methyl protons of the ethyl group are split by the 2 protons of the adjacent methylene group (n+1 = 3). |

(Note: Data corresponds to spectrum taken in CDCl₃. Source:[2][3])

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3500 | N-H Stretch | Ammonium (R-NH₃⁺) |

| ~2800-3000 | C-H Stretch | Alkyl (CH, CH₂, CH₃) |

| ~1740 | C=O Stretch | Ester |

| ~1250-1020 | C-O Stretch | Ester |

| ~1580-1650 | N-H Bend | Ammonium (R-NH₃⁺) |

(Note: These are characteristic expected absorption ranges.[6])

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition.

-

m/z [M+H]⁺: Calculated for C₅H₁₂NO₂⁺: 118.0868. Measured: 118.0794.[2][3]

-

Expertise Note: The [M+H]⁺ ion represents the free base form of the molecule, observed after the loss of the chloride counter-ion and protonation in the ESI source. This confirms the mass of the core organic structure.

-

Applications in Research and Drug Development

This compound hydrochloride is not an active pharmaceutical ingredient itself but serves as a crucial building block and intermediate in synthetic chemistry.[1]

Core Application: Peptide Synthesis

The primary application is in solution-phase peptide synthesis.[2][3] The ethyl ester acts as a protecting group for the carboxylic acid functionality of alanine. This allows the free amino group (after neutralization) to be selectively coupled with an N-protected amino acid to form a peptide bond.

Caption: Role as a Building Block in Dipeptide Synthesis.

-

Causality in Application: By protecting the carboxyl group as an ester, chemists can prevent self-polymerization of alanine and direct the reaction to form a specific peptide sequence.[5] The hydrochloride salt ensures the amino group is protected and inactive until desired, at which point a non-nucleophilic base is added to liberate the free amine for coupling.[5]

Other Applications

-

Pharmaceutical Intermediate: It is a precursor in the synthesis of more complex pharmaceutical agents where an alaninyl moiety is required.[1]

-

Research Tool: Derivatives are used in biochemical research to investigate metabolic pathways involving amino acids.[1]

Safety, Handling, and Disposal

As a laboratory chemical, proper handling is essential. The information below is synthesized from authoritative Safety Data Sheets (SDS).

GHS Hazard Identification

| Hazard Class | GHS Statement | Pictogram | Source |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | [4] | |

| Eye Damage/Irritation | H319: Causes serious eye irritation. | [4] | |

| STOT (Single Exposure) | H335: May cause respiratory irritation. | [4] |

(Note: Some suppliers may list more severe hazards such as H314: Causes severe skin burns and eye damage.[7] Always consult the specific SDS from your supplier.)

Precautionary Measures & PPE

-

Engineering Controls: Handle in a well-ventilated area, preferably a chemical fume hood.[8]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[7] The compound is hygroscopic; keep the container tightly closed in a dry place.[3][4][8]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.[4][8]

First Aid and Disposal

-

If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen.[4]

-

In Case of Skin Contact: Wash off immediately with plenty of soap and water.[4]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][7]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][7]

References

-

Title: Ethyl 2-amino-2-methylpropanoate hydrochloride | C6H14ClNO2 | CID 22343822. Source: PubChem. URL: [Link]

-

Title: Article - Synthesis and Pharmacological Evaluation of Amide Prodrugs of Flurbiprofen. Source: SciELO. URL: [Link]

-

Title: Amino Acids in the Development of Prodrugs. Source: PubMed Central (PMC). URL: [Link]

-

Title: infrared spectrum of propan-2-amine. Source: Doc Brown's Chemistry. URL: [Link]

Sources

- 1. Buy this compound hydrochloride | 617-27-6 [smolecule.com]

- 2. This compound hydrochloride | 617-27-6 [chemicalbook.com]

- 3. This compound hydrochloride CAS#: 617-27-6 [m.chemicalbook.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. scielo.br [scielo.br]

- 6. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of Ethyl 2-Aminopropanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution. The overall Gibbs free energy change (ΔG) of dissolution must be negative for the process to be spontaneous. This is influenced by the enthalpy (ΔH) and entropy (ΔS) of mixing.

For ethyl 2-aminopropanoate, its solubility in a given organic solvent is a function of the interplay between its molecular structure and the properties of the solvent. Key molecular features of this compound influencing its solubility include:

-

The Amino Group (-NH2): This functional group is capable of acting as a hydrogen bond donor and acceptor, contributing to its polarity.

-

The Ester Group (-COOEt): The carbonyl oxygen can act as a hydrogen bond acceptor, and the ester functionality contributes to the molecule's polarity.

-

The Ethyl Group (-CH2CH3) and the Methyl Group (-CH3): These alkyl groups are nonpolar and contribute to the hydrophobic character of the molecule.

The balance between the polar amino and ester groups and the nonpolar alkyl groups will dictate the optimal solvent polarity for dissolution.

Key Solvent Properties Influencing Solubility:

-

Polarity: Solvents can be broadly classified as polar or nonpolar. Polar solvents, in turn, can be protic (capable of hydrogen bonding) or aprotic. Given the presence of hydrogen bonding functionalities in this compound, it is expected to exhibit higher solubility in polar solvents.

-

Hydrogen Bonding Capability: Solvents that can engage in hydrogen bonding with the amino and ester groups of this compound will generally be more effective at solvating the molecule.

-

Dielectric Constant: A higher dielectric constant of a solvent can better stabilize the polar functional groups of the solute.

The interplay of these factors is crucial. For instance, while a highly polar solvent might be expected to be a good solvent, strong solvent-solvent interactions (like the extensive hydrogen bonding in water) can sometimes hinder the dissolution of a less polar solute.

Factors Influencing the Solubility of this compound

Caption: Interplay of solute, solvent, and external factors governing solubility.

Qualitative and Analogous Solubility Data

While specific quantitative data for this compound is scarce, we can draw inferences from its hydrochloride salt and the closely related methyl ester.

This compound Hydrochloride is reported to be sparingly soluble in methanol and soluble in water. The presence of the hydrochloride salt significantly increases the polarity of the compound, enhancing its solubility in highly polar, protic solvents like water and methanol.

For a closer structural analog, we can consider L-Alanine methyl ester hydrochloride . The solubility of this compound has been reported in a few organic solvents.

| Compound | Solvent | Solubility (approx. mg/mL) | Temperature (°C) |

| L-Alanine methyl ester hydrochloride | Ethanol | ~30 | Not Specified |

| L-Alanine methyl ester hydrochloride | DMSO | ~20 | Not Specified |

| L-Alanine methyl ester hydrochloride | Dimethylformamide (DMF) | ~20 | Not Specified |

Note: This data is for the hydrochloride salt of the methyl ester and should be used as a qualitative guide only for the free base of the ethyl ester.

Based on the structure of this compound (the free base), a qualitative solubility profile can be predicted:

-

High Solubility: Expected in polar protic solvents like methanol and ethanol, where hydrogen bonding can occur with both the amino and ester groups.

-

Moderate to High Solubility: Expected in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane. These solvents can interact with the polar regions of the molecule through dipole-dipole interactions.

-

Low to Negligible Solubility: Expected in nonpolar solvents such as toluene, hexane, and cyclohexane, due to the significant mismatch in polarity.

Experimental Determination of Solubility: A Validated Protocol

The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a solvent.[1]

Principle

An excess amount of the solute (this compound) is agitated in the solvent for a prolonged period to ensure that equilibrium is reached, creating a saturated solution. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Vials with airtight caps (e.g., 20 mL scintillation vials)

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph (GC) with a suitable detector (e.g., FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or ELSD).

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solute is essential to ensure saturation.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended. The optimal time should be determined experimentally by taking measurements at different time points until the concentration plateaus.

-

-

Sample Withdrawal and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a sufficient time to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analytical Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated GC or HPLC method.

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Experimental Workflow for Solubility Determination

Caption: Step-by-step workflow for the experimental determination of solubility.

Conclusion and Implications

A comprehensive understanding of the solubility of this compound is fundamental for its effective application in research and development. While a definitive, publicly available dataset of its solubility in a wide array of organic solvents is currently lacking, this guide provides a robust framework for approaching this critical parameter. By leveraging the principles of solute-solvent interactions, drawing parallels with structurally similar compounds, and employing a validated experimental protocol, researchers and drug development professionals can confidently determine the solubility of this compound in their specific solvent systems of interest. This knowledge is indispensable for optimizing reaction conditions, designing efficient purification strategies, and developing novel formulations, ultimately accelerating the journey from laboratory discovery to innovative applications.

References

-

Science.gov. (n.d.). factors affecting solubility: Topics. Retrieved January 15, 2026, from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved January 15, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved January 15, 2026, from [Link]

-

OpenStax. (2021, August 29). Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1 [Video]. YouTube. Retrieved January 15, 2026, from [Link]

-

Avdeef, A. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(4), 6-13. Retrieved January 15, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Ethyl 2-aminopropanoate: Commercial Sourcing and Purity Assessment for Drug Development

Abstract

Ethyl 2-aminopropanoate, the ethyl ester of the amino acid alanine, is a pivotal building block in synthetic organic chemistry, particularly valued in the development of pharmaceuticals and bioactive peptides.[1] Its utility as a chiral precursor and a key intermediate demands a thorough understanding of its commercial availability and, critically, its purity. The presence of minute impurities—be it residual starting materials, byproducts, or enantiomeric excesses—can significantly alter reaction outcomes, biological activity, and regulatory compliance. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the commercial landscape for this compound. It details the common purity grades available, outlines potential impurities, and furnishes validated analytical protocols for in-house quality control and verification, ensuring the integrity and success of sensitive research and development applications.

The Strategic Importance of Sourcing High-Purity this compound

This compound, often supplied as a racemic mixture (DL-form) or as its chiral counterparts (L- and D-alanine ethyl ester), serves as a fundamental precursor in numerous synthetic pathways.[2] In pharmaceutical development, it is a key intermediate for synthesizing peptidomimetics, chiral auxiliaries, and various active pharmaceutical ingredients (APIs).[1] The seemingly simple choice of a supplier and a specific purity grade is, in fact, a critical decision point that reverberates through the entire development lifecycle.

The rationale for stringent quality control is rooted in the causality of chemical synthesis:

-

Reaction Yield and Specificity: Reactive impurities can initiate unwanted side reactions, leading to the formation of complex byproducts that are difficult to separate and reduce the overall yield of the target molecule.[3]

-

Stereochemical Integrity: For stereoselective syntheses, the enantiomeric purity of the starting material is paramount. An incorrect enantiomer can lead to the formation of an inactive or, in worst-case scenarios, a harmful diastereomer of the final API.

-

Regulatory Compliance: Regulatory bodies like the FDA and EMA have strict guidelines (e.g., ICH Q3A/B) on the identification and qualification of impurities in drug substances.[4] Controlling purity from the very first synthetic step simplifies downstream analytical and regulatory burdens.

Therefore, a proactive approach to sourcing and verifying the quality of this intermediate is not merely a procedural step but a cornerstone of robust and reproducible scientific research.

Commercial Supplier Landscape

The market for this compound is served by a range of suppliers, from large, multinational corporations to specialized chemical synthesis labs. These suppliers cater to different scales and quality requirements, from bulk industrial grades to highly pure, well-characterized lots for pharmaceutical research. It is often available as the free base or as a more stable hydrochloride salt, which improves shelf-life and handling.[5]

When selecting a supplier, researchers should consider not only the listed purity but also the comprehensiveness of the accompanying documentation, such as the Certificate of Analysis (CoA), and the supplier's reputation for quality and consistency.

| Supplier | Commonly Available Forms | Typical Purity Offered | Notes for Researchers |

| Sigma-Aldrich (Merck) | L-Alanine ethyl ester hydrochloride, D-Alanine ethyl ester hydrochloride, DL-Alanine ethyl ester hydrochloride | ≥98%, ≥99% | A leading supplier known for extensive documentation and a broad range of products suitable for research and development. |

| BLD Pharm | This compound, this compound hydrochloride (racemic, L-, and D-forms) | 97%, 98%, >99% | Offers a variety of forms and purities, often providing access to analytical data like NMR and HPLC on their website.[6][7] |

| ChemScene | This compound | 95+% | Primarily focused on supplying building blocks and reagents for drug discovery research.[8] |

| Echemi | This compound (Industrial/Pharmaceutical Grade) | Varies by listing | A B2B platform connecting buyers with various manufacturers, primarily based in China. Requires careful vetting of the specific manufacturer.[9] |

| Smolecule | This compound hydrochloride | In Stock (Purity not specified) | Supplier of intermediates for pharmaceutical synthesis, emphasizing its use as a building block.[1] |

Decoding Purity Grades and Specifications

Understanding the language of purity is essential for procuring the right material. Purity grades are not universally standardized, but they generally follow a hierarchy based on the level of characterization and the absence of impurities.

| Purity Grade | Typical Purity (%) | Common Impurities | Primary Application | Typical Analytical Verification |

| Technical Grade | 90 - 97% | Unreacted Alanine, Ethanol, Water, Synthesis byproducts | Large-scale, non-critical industrial synthesis. Not suitable for pharma. | Basic GC or Titration |

| Reagent Grade | ≥98% | Low levels of water, residual solvents | General laboratory research, process optimization | GC, ¹H NMR, FTIR |

| Pharmaceutical Intermediate | ≥99.0% | Strictly controlled levels of specific organic volatile impurities (OVIs) and stereoisomers.[4] | Precursor for API synthesis in preclinical and clinical development | HPLC, GC-MS, Chiral HPLC, Karl Fischer Titration |

| Analytical Standard | ≥99.5% (with certified purity) | Thoroughly characterized with a detailed CoA listing all identified impurities. | Used as a reference standard for analytical method development and validation. | Quantitative NMR (qNMR), Mass Spectrometry, HPLC/UPLC |

Common Impurities and Their Origin

Impurities in this compound typically arise from its synthesis, most commonly the Fischer esterification of alanine with ethanol.

Caption: Quality control workflow for incoming raw material verification.

Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)

Objective: To quantify the purity of this compound and identify volatile organic impurities. This method is effective due to the compound's volatility. [3] Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (FID).

-

Column: DB-5 or similar mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 1 mg/mL.

-

Instrument Setup:

-

Injector Temperature: 250°C

-

Detector Temperature: 270°C

-

Oven Program:

-

Initial Temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 15°C/min.

-

Hold: Hold at 250°C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

-

Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

-

Causality & Interpretation: The FID is sensitive to organic compounds. The retention time confirms identity (when compared to a standard), while the area percent provides a quantitative measure of purity. Peaks other than the main product likely correspond to residual solvents or synthesis byproducts.

Protocol 2: Identity and Structural Verification by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of this compound and detect non-volatile impurities.

Instrumentation:

-

NMR Spectrometer (300 MHz or higher).

-

Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.

-

Acquisition: Acquire a standard proton NMR spectrum.

-

Analysis & Interpretation:

-

Expected Signals for this compound (in CDCl₃):

-

~4.1-4.2 ppm (quartet, 2H): -O-CH₂ -CH₃

-

~3.5-3.6 ppm (quartet, 1H): -CH (NH₂)-CH₃

-

~1.5 ppm (broad singlet, 2H): -NH₂

-

~1.3-1.4 ppm (doublet, 3H): -CH(NH₂)-CH₃

-

~1.2-1.3 ppm (triplet, 3H): -O-CH₂-CH₃

-

-

Trustworthiness: The presence of all expected peaks with correct splitting patterns and integration values provides high confidence in the material's identity. Unexplained peaks indicate impurities. For instance, a broad peak around 3.6-4.0 ppm could indicate residual ethanol.

-

Conclusion

The selection of this compound is a foundational decision in the pathway of drug discovery and development. A comprehensive understanding of the supplier landscape, coupled with a rigorous, in-house verification process, is indispensable. By treating this starting material with the same level of scrutiny as a final API, researchers can mitigate risks associated with impurities, ensure the reproducibility of their results, and build a solid foundation for successful and compliant pharmaceutical development. This guide provides the necessary framework for making informed sourcing decisions and implementing a self-validating quality control system.

References

-

PubChem. (R)-Ethyl 2-aminopropanoate | C5H11NO2 | CID 6932861. Available at: [Link]

-

Arctom. CAS NO. 6331-09-5 | ethyl (2R)-2-aminopropanoate hydrochloride. Available at: [Link]

-

LookChem. CAS No.617-27-6,this compound hydrochloride Suppliers,MSDS download. Available at: [Link]

-

S. Singh, et al. Organic volatile impurities in pharmaceuticals. Available at: [Link]

-

PubMed Central (PMC). Development and Validation of a GC-EI-MS/MS Method for Ethyl Glucuronide Quantification in Human Hair. Available at: [Link]

Sources

- 1. Buy this compound hydrochloride | 617-27-6 [smolecule.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijpsonline.com [ijpsonline.com]

- 5. This compound hydrochloride CAS#: 617-27-6 [m.chemicalbook.com]

- 6. 617-27-6|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 7. 17344-99-9|this compound|BLD Pharm [bldpharm.com]

- 8. chemscene.com [chemscene.com]

- 9. echemi.com [echemi.com]

Safe handling and storage procedures for Ethyl 2-aminopropanoate in the lab

An In-depth Technical Guide to the Safe Handling and Storage of Ethyl 2-aminopropanoate in the Laboratory

This guide provides a comprehensive overview of the essential safety protocols for handling and storing this compound (also known as Alanine ethyl ester) in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information with practical, field-proven insights to ensure a safe and compliant research environment. The causality behind each procedural recommendation is explained to foster a deeper understanding of chemical safety principles.

Material Identification and Physicochemical Properties

This compound is an ester of the amino acid alanine. Understanding its fundamental properties is the first step in a robust safety assessment. While it is a common reagent, its specific hazard profile requires careful consideration.

| Property | Value | Source |

| IUPAC Name | ethyl (2R)-2-aminopropanoate (for the R-enantiomer) | [1] |

| Synonyms | Alanine, ethyl ester; Ethyl alanine | [2] |

| CAS Number | 17344-99-9 | [2] |

| Molecular Formula | C₅H₁₁NO₂ | [1][2] |

| Molecular Weight | 117.15 g/mol | [1][2] |

| Appearance | White Crystalline Solid (for hydrochloride salt) | [3] |

| Solubility | Soluble in Methanol and Water (for hydrochloride salt) | [4] |

| Stability | Stable under normal conditions.[5] May be sensitive to moisture (hygroscopic).[4] |

Hazard Identification and Risk Assessment

While comprehensive toxicological data for this compound is not as readily available as for more common solvents, information from Safety Data Sheets (SDS) for the compound and its close relatives (such as its hydrochloride salt and other amino esters) allows for a thorough risk assessment. The GHS07 "Warning" pictogram is associated with this chemical.[2]

Primary Health Hazards:

-

Skin Irritation/Corrosion: Similar amino esters are known to cause skin irritation, and some are classified as causing severe skin burns.[5] Prolonged or repeated contact should be avoided.

-

Serious Eye Damage/Irritation: Direct contact with the eyes can cause serious irritation or damage.[5] Chemicals in this family are often classified as causing serious eye damage.[6]

-

Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5]

-

Harmful if Swallowed/In Contact with Skin: Some related compounds are classified as toxic or harmful if swallowed or if they come into contact with the skin.[6]

Potential Physical Hazards:

-

Flammability: While the parent compound is not always explicitly rated, related chemicals are classified as combustible or flammable liquids.[6] It is prudent to treat this compound as a potentially combustible material and keep it away from heat, sparks, and open flames.[6][7]

Engineering and Administrative Controls

The foundation of laboratory safety lies in a multi-layered approach, starting with robust engineering and administrative controls to minimize exposure potential.

Engineering Controls:

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or dust.[7]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[7][8]

-

Eyewash Stations and Safety Showers: These must be readily accessible and located close to the workstation where the chemical is handled.[7][9]

Administrative Controls:

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

-

Training: All personnel must be trained on the specific hazards and safe handling procedures for this compound before they are permitted to work with it.[10]

-

Restricted Access: The areas where this chemical is stored and handled should be clearly marked, and access should be limited to authorized personnel.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on a thorough risk assessment of the specific tasks being performed.[10]

| Protection Type | Specification | Rationale |

| Eye & Face Protection | ANSI-approved safety goggles or a face shield worn over safety glasses.[9][11] | Protects against splashes and airborne particles that can cause serious eye damage.[5][6] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[11] A flame-resistant lab coat must be worn and kept buttoned.[10] | Prevents skin contact, which can lead to irritation or burns.[5] A lab coat contains potential contamination. |

| Respiratory Protection | Generally not required when working in a functional fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[12] | Prevents inhalation of dust or vapors that can cause respiratory irritation.[5] |

Detailed Laboratory Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical for safety and for preserving the integrity of the chemical.

Experimental Protocol: Weighing and Solution Preparation

This protocol outlines the steps for safely weighing this compound and preparing a stock solution.

-

Preparation: Don all required PPE (safety goggles, lab coat, gloves). Ensure the chemical fume hood is on and operating correctly.

-

Staging: Place all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar) inside the fume hood.

-

Weighing:

-

Retrieve the this compound container from its storage location.

-

Inside the fume hood, carefully open the container. Avoid creating airborne dust.

-

Use a clean spatula to transfer the desired amount of the solid to a weigh boat on a tared analytical balance (if the balance is located within the hood) or a tared weigh boat for transfer to a balance outside the hood. If weighing outside the hood, ensure the container is sealed for transport.

-

Securely close the primary container immediately after dispensing.

-

-

Dissolution:

-

Place the weigh boat with the chemical into the beaker containing the desired solvent and a magnetic stir bar.

-

Alternatively, carefully add the weighed solid directly to the solvent in the beaker.

-

Place the beaker on a stir plate within the fume hood and stir until the solid is fully dissolved.

-

-

Cleanup:

-

Dispose of the used weigh boat and any contaminated wipes into a designated solid hazardous waste container.[13]

-

Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent.

-

Storage Procedures

Proper storage is crucial to maintain chemical stability and prevent hazardous situations.

-

Temperature & Atmosphere: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[14] Recommended storage temperatures vary by supplier, ranging from 2-8°C to freezer storage at -20°C.[2][4] For long-term storage and to mitigate degradation from its hygroscopic nature, storing under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is a robust approach.[4]

-

Container: The container must be clearly labeled with the chemical name, concentration, date, and appropriate hazard warnings.

-

Incompatibilities: Segregate this compound from strong oxidizing agents, acids, and bases.[7][14] Store in a designated corrosives or toxics cabinet if warranted by a full hazard assessment.

Emergency Response Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

-

Spill Response:

-

Evacuate non-essential personnel from the immediate area.[15]

-

Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[16][17]

-

Do not use combustible materials like paper towels to absorb the initial spill.

-

Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[11]

-

Clean the spill area thoroughly with soap and water.

-

Report the incident to the laboratory supervisor or safety officer.

-

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]

-

Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][12]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

-

-

Fire Fighting:

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7][18] Using a water spray may be inefficient for larger fires.[17]

-

Precautions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[9][15] Containers may explode when heated.[18]

-

Waste Disposal

All waste generated from the use of this compound must be treated as hazardous waste.

-

Containerization: Collect all waste, including excess chemical, contaminated absorbent materials, and the first rinse of empty containers, in a properly labeled, sealed, and chemically compatible container.[13][19]

-

Labeling: The waste container must be labeled "Hazardous Waste" and list all contents.

-

Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.[13][16] Never dispose of this chemical down the drain or in the regular trash.[13]

Workflow Visualization

The following diagram illustrates the lifecycle of safe this compound handling in the laboratory.

Caption: Workflow for Safe Handling of this compound.

Conclusion

This compound is a valuable reagent in research and development. However, its potential hazards necessitate a disciplined and informed approach to its handling and storage. By implementing robust engineering controls, adhering to strict administrative protocols, using appropriate personal protective equipment, and following the detailed procedures outlined in this guide, researchers can significantly mitigate risks and ensure a safe laboratory environment.

References

-

(R)-Ethyl 2-aminopropanoate | C5H11NO2 | CID 6932861 - PubChem. National Institutes of Health (NIH). [Link]

-

Ethyl 2-[ethyl(propyl)amino]propanoate | C10H21NO2 | CID 61723346 - PubChem. National Institutes of Health (NIH). [Link]

-

Ethyl 2-amino-2-methylpropanoate hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem. National Institutes of Health (NIH). [Link]

-

SDS US - Cospheric. Cospheric. [Link]

-

Ethyl 2-[ethyl(propan-2-yl)amino]propanoate | C10H21NO2 | CID 61723146 - PubChem. National Institutes of Health (NIH). [Link]

-

Safety Data Sheet - AA Blocks. AA Blocks. [Link]

-

Chemical Waste Disposal Guidelines - Emory University. Emory University. [Link]

-

CAS No.617-27-6,this compound hydrochloride Suppliers,MSDS download - LookChem. LookChem. [Link]

-

Fire protection on chemical manufacturing sites - CFPA Europe. CFPA Europe. [Link]

-

Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. [Link]

-

Fire and protection in chemical manufacturing site - CFPA Europe. CFPA Europe. [Link]

-

Healthcare Emergency Preparedness - Chemical PPE Kits. DQE. [Link]

-

Personal Protective Equipment - Stanford Environmental Health & Safety. Stanford University. [Link]

-

What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? - CanGard. CanGard. [Link]

-

Hazardous Waste Disposal Guide - Dartmouth College. Dartmouth College. [Link]

-

Chemical Compatibility Chart - U.S. Coast Guard. U.S. Coast Guard. [Link]

-

Demonstration Of Biodegradable, Environmentally Safe, Non-Toxic Fire Suppression Liquids - U.S. Fire Administration. U.S. Fire Administration. [Link]

-

Ethyl 2-[ethyl(propan-2-yl)amino]pentanoate | C12H25NO2 | CID 83041170 - PubChem. National Institutes of Health (NIH). [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound hydrochloride | 617-27-6 [chemicalbook.com]

- 4. This compound hydrochloride CAS#: 617-27-6 [m.chemicalbook.com]

- 5. Ethyl 2-amino-2-methylpropanoate hydrochloride | C6H14ClNO2 | CID 22343822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. fishersci.com [fishersci.com]

- 10. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 11. aablocks.com [aablocks.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 14. fishersci.com [fishersci.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. files.dep.state.pa.us [files.dep.state.pa.us]

- 17. ETHYL 2-CHLOROPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. fishersci.com [fishersci.com]

- 19. rtong.people.ust.hk [rtong.people.ust.hk]

Methodological & Application

The Strategic Advantage of Fischer-Speier Esterification

An In-Depth Guide to the Fischer-Speier Esterification of Alanine with Ethanol: Mechanism, Protocol, and Best Practices

For research scientists and professionals in drug development, the synthesis of amino acid esters is a foundational technique. These compounds serve as crucial intermediates, protecting groups in peptide synthesis, and as active pharmaceutical ingredients themselves. The Fischer-Speier esterification offers a direct, cost-effective, and scalable method for this transformation.[1] This guide provides a detailed exploration of the synthesis of ethyl alaninate from alanine and ethanol, delving into the underlying mechanism and offering a field-proven experimental protocol.

The direct acylation of an alcohol with a carboxylic acid, known as Fischer-Speier esterification, is a classic yet powerful reaction in organic synthesis.[2] For amino acids, this method is particularly advantageous due to its operational simplicity and cost-effectiveness, typically involving the reflux of the amino acid in an alcohol with a strong acid catalyst.[1] This approach avoids more expensive or moisture-sensitive reagents like acid chlorides or anhydrides, which also suffer from poor atom economy.[2][3]

The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[4] The equilibrium nature of the reaction necessitates strategic choices to maximize product yield. According to Le Châtelier's principle, the equilibrium can be shifted toward the ester product by using a large excess of the alcohol reactant or by removing the water byproduct as it forms.[4][5]

Unraveling the Reaction Mechanism

The conversion of alanine to ethyl alaninate proceeds through a multi-step mechanism, where the acid catalyst plays a pivotal role in activating the carboxylic acid.[6]

-

Protonation of the Carbonyl: The reaction initiates with the protonation of the carbonyl oxygen of alanine by the acid catalyst (e.g., H₂SO₄ or HCl). This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5][7]

-

Nucleophilic Attack: A lone pair of electrons from the hydroxyl oxygen of ethanol attacks the activated carbonyl carbon. This forms a tetrahedral oxonium ion intermediate.[7]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[6]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[7]

-

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, ethyl alaninate.[7]

The initial product is typically an ammonium salt, which can be neutralized to yield the final amino ester.[8]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of ethyl alaninate hydrochloride.

Detailed Laboratory Protocol

This protocol details the synthesis of ethyl L-alaninate hydrochloride, a stable salt form of the ester. One common and effective method involves generating HCl in situ from thionyl chloride and ethanol, though direct use of concentrated sulfuric acid is also effective.[9][10]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| L-Alanine | ≥99% | Sigma-Aldrich | Starting amino acid. |

| Absolute Ethanol (200 proof) | Anhydrous, ≥99.5% | Fisher Scientific | Serves as both reactant and solvent. |

| Thionyl Chloride (SOCl₂) | Reagent grade, ≥99% | Acros Organics | Catalyst precursor; handle with extreme care. |

| Diethyl Ether | Anhydrous | J.T. Baker | For recrystallization and washing. |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | EMD Millipore | For neutralization wash. |

| Sodium Chloride (NaCl) | ACS Reagent | VWR | For preparing saturated brine solution. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Alfa Aesar | Drying agent. |

Equipment

-

Round-bottom flask (100 mL) with a magnetic stir bar

-

Reflux condenser with water lines

-

Heating mantle with stirrer

-

Ice-water bath

-

Dropping funnel

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend L-alanine (e.g., 3.56 g, 0.04 mol) in absolute ethanol (30 mL).[10]

-

Catalyst Addition: Cool the flask in an ice-water bath to approximately -5 °C.[10] Slowly add thionyl chloride (e.g., 3.6 mL) dropwise to the stirred suspension over 15-20 minutes using a dropping funnel.

-

Causality Note: This addition is highly exothermic and releases HCl gas. Slow, controlled addition at low temperature is critical to manage the reaction rate and ensure safety. The thionyl chloride reacts with ethanol to form HCl, the true catalyst, and sulfur dioxide gas.

-

-

Reflux: Once the addition is complete, remove the ice bath and attach a reflux condenser. Heat the mixture to reflux (approx. 78 °C) and maintain for 1.5 to 2 hours.[10] The solution should become clear as the alanine salt dissolves and reacts.

-

Cooling and Concentration: After the reflux period, allow the flask to cool to room temperature. Concentrate the reaction mixture using a rotary evaporator to remove excess ethanol.[9]

-

Work-up:

-

Pour the concentrated residue into a beaker containing ice-cold water (e.g., 50 mL).[9]

-

Transfer the aqueous solution to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[9]

-

Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 30 mL) and then with a saturated sodium chloride (brine) solution (30 mL).[9][11]

-

Causality Note: The NaHCO₃ wash neutralizes any remaining acid catalyst. The brine wash helps to remove residual water and water-soluble impurities from the organic phase.

-

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude ethyl L-alaninate.[9][11]

-